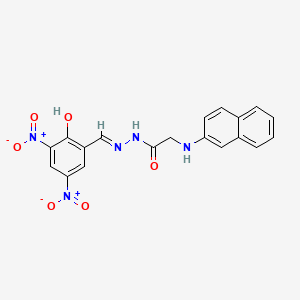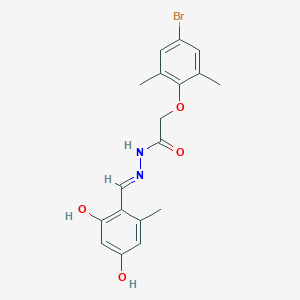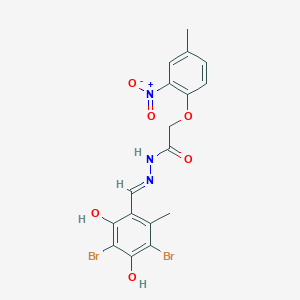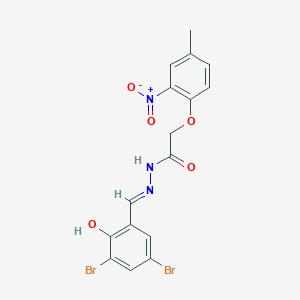
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Descripción general
Descripción
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, also known as DBHAN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBHAN belongs to the class of hydrazones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the synthesis of melanin. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to inhibit the activity of various microbial and fungal enzymes, leading to their growth inhibition.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the disease or condition being treated. In cancer cells, this compound has been found to induce apoptosis and inhibit cell cycle progression, leading to cell death. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, thereby preventing metastasis. This compound has also been found to exhibit antimicrobial and antifungal activity by inhibiting the activity of various enzymes involved in their growth and survival. Furthermore, this compound has been shown to exhibit neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several advantages for lab experiments, including its high yield, stability, and diverse biological activities. This compound is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, this compound has some limitations, including its potential toxicity and lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosages and administration routes of this compound for its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide. One potential direction is to investigate its potential therapeutic applications in hyperpigmentation disorders and other skin-related conditions. Another direction is to study its activity against other cancer types and to determine its potential synergistic effects with other anticancer agents. Moreover, further studies are needed to determine the optimal dosages and administration routes of this compound for its potential therapeutic applications. Finally, the development of this compound analogs with improved activity and reduced toxicity could be a potential direction for future research.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits diverse biological activities, including anticancer, antimicrobial, antifungal, antiviral, neuroprotective, and anti-inflammatory properties. The synthesis of this compound is relatively easy and yields a stable product suitable for further research. However, further studies are needed to determine the optimal dosages and administration routes of this compound for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N'-(3,5-dibromo-2-hydroxybenzylidene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant anticancer, antimicrobial, antifungal, and antiviral activities. This compound has also been investigated for its neuroprotective and anti-inflammatory properties. In addition, this compound has been found to be a potent inhibitor of tyrosinase, an enzyme involved in the synthesis of melanin, making it a potential candidate for the treatment of hyperpigmentation disorders.
Propiedades
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N3O5/c1-9-2-3-14(13(4-9)21(24)25)26-8-15(22)20-19-7-10-5-11(17)6-12(18)16(10)23/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXWAZGQAATCLV-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


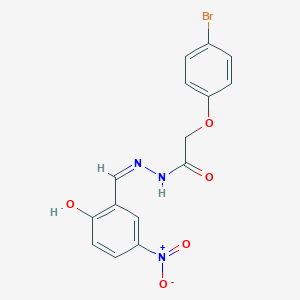
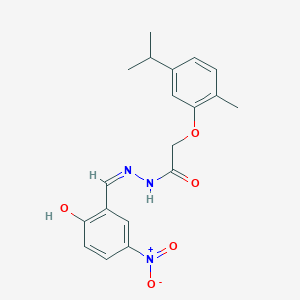
![2-[(3-bromobenzyl)oxy]-N'-(2-hydroxybenzylidene)benzohydrazide](/img/structure/B3724447.png)

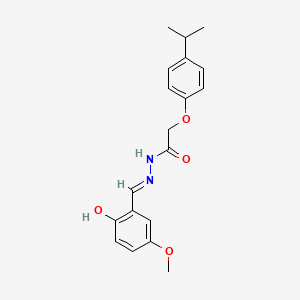
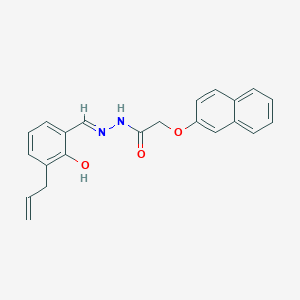
![N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B3724480.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-phenoxyacetohydrazide](/img/structure/B3724484.png)
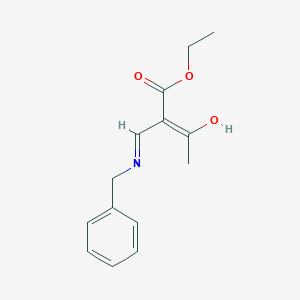
![4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3724506.png)
![N'-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3724526.png)
